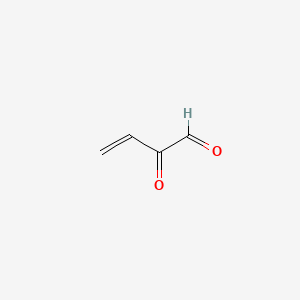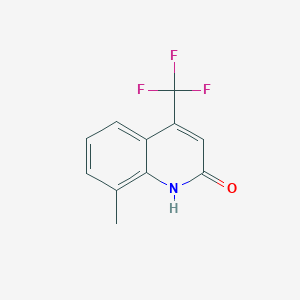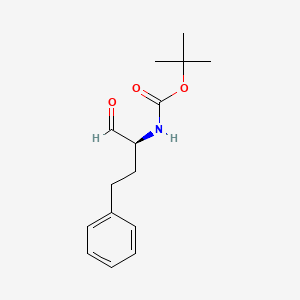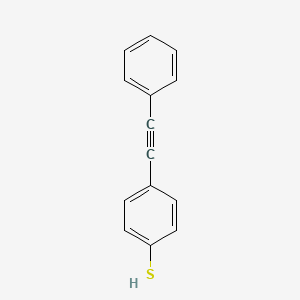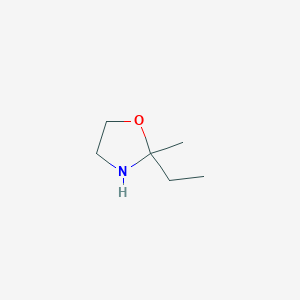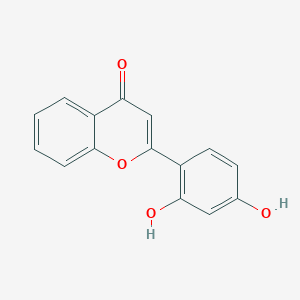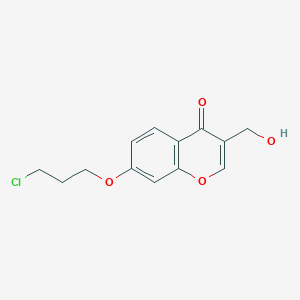
7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one
Overview
Description
7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one, also known as Clomeleon, is a fluorescent protein that has been widely used as a tool in scientific research. This protein has the ability to change its fluorescence intensity in response to changes in calcium ion concentration, making it a valuable tool for studying calcium signaling pathways in living cells.
Scientific Research Applications
Synthesis and Biological Activities
7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one and similar compounds have been synthesized and evaluated for various biological activities. For instance, related hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides have been synthesized, demonstrating antimicrobial and antioxidant activities (Hatzade et al., 2008). Another study highlights the crystal structure of 3-(hydroxymethyl)chromone, which contributes to understanding its physical and chemical properties (Ishikawa, 2015).
Alkylation and Acylation Processes
Alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane has led to the creation of various compounds, which were further treated with different amines and acylated with benzoyl chloride (Avetisyan et al., 2009). This highlights the chemical versatility and reactivity of this class of compounds in organic synthesis.
Antibacterial Properties
A study on coumarine derivatives synthesized from related chromenone compounds demonstrated significant antibacterial activity against various bacterial strains, suggesting their potential as antimicrobial agents (Behrami & Vaso, 2017).
Fluorescence Chemosensor Applications
A novel chitosan-based fluorescence chemosensor incorporating a 3-hydroxy-6H-benzo[c]chromen-6-one analogue was developed for the selective detection of Fe(III) ions in an acetic aqueous medium. This demonstrates the potential of chromenone derivatives in sensor technologies (Pournaki et al., 2020).
Antimicrobial Activity and Semi-Empirical Calculations
7-Amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives, synthesized via Claisen condensation, displayed antimicrobial properties. The study also involved semi-empirical AM1-MO calculations to understand the structural basis of these activities (El-Shaaer, 2012).
Catalytic Applications in Synthesis
Research on polystyrene-supported catalysts utilized in the Michael addition process for the synthesis of Warfarin and its analogues involved 4-hydroxy-2H-chromen-2-ones, demonstrating the catalytic applications of these compounds (Alonzi et al., 2014).
properties
IUPAC Name |
7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c14-4-1-5-17-10-2-3-11-12(6-10)18-8-9(7-15)13(11)16/h2-3,6,8,15H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBXRJGMYMHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)OC=C(C2=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445820 | |
| Record name | 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |
CAS RN |
172739-49-0 | |
| Record name | 7-(3-chloropropoxy)-3-(hydroxymethyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



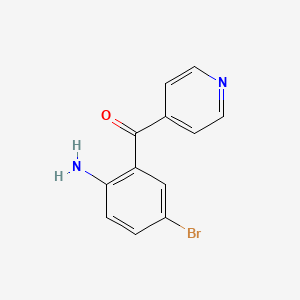
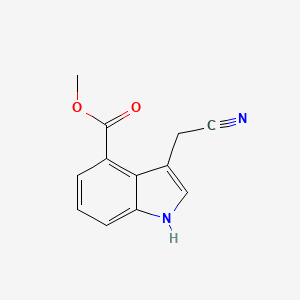
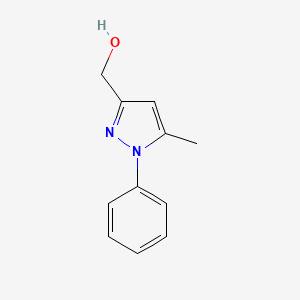
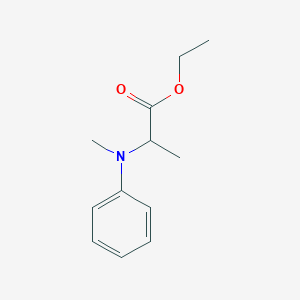
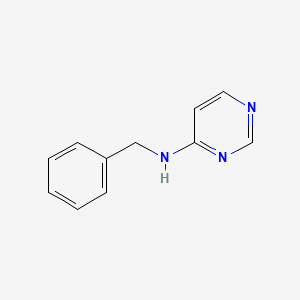
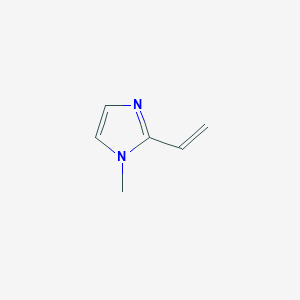
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)
